molecular formula C9H9NO2 B035153 N-formyl-4-methylbenzamide CAS No. 103369-12-6

N-formyl-4-methylbenzamide

Cat. No.: B035153
CAS No.: 103369-12-6
M. Wt: 163.17 g/mol
InChI Key: AUSVRQDTBWRPPD-UHFFFAOYSA-N
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Description

N-formyl-4-methylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a methyl group at the para position and a formyl group attached to the nitrogen atom. The compound is synthesized via formylation reactions, as demonstrated by Liu et al., who obtained it as a brown solid with a melting point of 129.7–129.9°C and confirmed its structure using ¹H NMR spectroscopy (δ 9.38 ppm for the formyl proton and 2.45 ppm for the methyl group) . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive formyl group and stable benzamide backbone.

Properties

CAS No.

103369-12-6

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-formyl-4-methylbenzamide

InChI

InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-6H,1H3,(H,10,11,12)

InChI Key

AUSVRQDTBWRPPD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC=O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC=O

Synonyms

Benzamide, N-formyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • N-formyl-3-methylbenzamide (Positional Isomer) : The methyl group at the meta position (C3) instead of para (C4) alters electronic distribution and steric effects. This reduces symmetry and may lower melting points compared to the para-substituted analog .
  • N-(2-Nitrophenyl)-4-bromo-benzamide () : Incorporation of nitro (electron-withdrawing) and bromo (moderately deactivating) groups increases electrophilic substitution reactivity, contrasting with the electron-donating methyl group in N-formyl-4-methylbenzamide .

Functional Group Variations

  • N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () : Replacing the formyl group with a benzimidazole-hydrazide moiety introduces hydrogen-bonding capacity and planar rigidity, which could enhance biological activity (e.g., antimicrobial properties) .

Physicochemical Properties

Melting Points and Solubility

  • This compound : m.p. 129.7–129.9°C; moderate solubility in chlorinated solvents (CDCl3) .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide : Higher m.p. due to nitro and bromo groups enhancing crystal lattice stability .
  • N-(β-L-fucopyranosyl)-4-((methylamino)methyl)benzamide (): Sugar moiety increases hydrophilicity, contrasting with the hydrophobic benzamide core .

Spectral Data Comparison

  • ¹H NMR Shifts :
    • This compound: δ 9.30 (s, formyl), 7.82 (d, aromatic), 2.45 (s, CH3) .
    • N-formyl-3-methylbenzamide: Similar shifts but altered aromatic coupling due to meta substitution .
    • N-(2-Nitrophenyl)-4-bromo-benzamide: δ 8.10–8.30 (nitro aromatic protons), 7.60 (Br-substituted ring) .

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